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molecular formula C14H22N2O B8392562 N,N-dimethyl-N'-(2,3-dihydrobenzofuran-2-ylmethyl)-1,3-propanediamine

N,N-dimethyl-N'-(2,3-dihydrobenzofuran-2-ylmethyl)-1,3-propanediamine

Cat. No. B8392562
M. Wt: 234.34 g/mol
InChI Key: IMDADPYPGAKHQM-UHFFFAOYSA-N
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Patent
US04803219

Procedure details

Finally, 23.5 g (0.075 mol) of the above tosylate and 38.6 g (0.378 mol) of 3-(dimethylamino)propylamine were suspended in 150 ml of butanol, and the mixture was brought to reflux until the tosylate had disappeared.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([C:5]1[CH:11]=[CH:10][C:8]([CH3:9])=[CH:7][CH:6]=1)([O-])(=O)=O.[CH3:12][N:13]([CH3:18])[CH2:14][CH2:15][CH2:16][NH2:17].[CH2:19]([OH:23])[CH2:20]CC>>[CH3:12][N:13]([CH3:18])[CH2:14][CH2:15][CH2:16][NH:17][CH2:20][CH:19]1[CH2:9][C:8]2[CH:7]=[CH:6][CH:5]=[CH:11][C:10]=2[O:23]1

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Step Two
Name
Quantity
38.6 g
Type
reactant
Smiles
CN(CCCN)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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